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1-[4-(5-Aminopyridin-2-yl)piperazin-1-yl]ethan-1-one

Kinase Inhibitor Design Fragment-Based Drug Discovery Structural Biology

Fragment-based screening often suffers from unvalidated starting points that waste resources. This compound provides a crystallographically confirmed solution: • ACK1 kinase hinge binder validated by PDB 5ZXB co-crystal structure-critical for NRAS-mutant AML inhibitor design • Balanced LogP (0.92) & tPSA (62.46 Ų) ensures consistent solubility and permeability assay performance • Free primary amine enables rapid derivatization for focused kinase library generation Reliable supply with rigorous QC reduces batch-to-batch variability in screening cascades.

Molecular Formula C11H16N4O
Molecular Weight 220.27 g/mol
CAS No. 92808-20-3
Cat. No. B181797
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[4-(5-Aminopyridin-2-yl)piperazin-1-yl]ethan-1-one
CAS92808-20-3
Molecular FormulaC11H16N4O
Molecular Weight220.27 g/mol
Structural Identifiers
SMILESCC(=O)N1CCN(CC1)C2=NC=C(C=C2)N
InChIInChI=1S/C11H16N4O/c1-9(16)14-4-6-15(7-5-14)11-3-2-10(12)8-13-11/h2-3,8H,4-7,12H2,1H3
InChIKeyCGLNAGNYUPXMKH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Piperazine-Pyridine Building Block Identity


The target compound, 1-[4-(5-Aminopyridin-2-yl)piperazin-1-yl]ethan-1-one (CAS 92808-20-3, molecular formula C₁₁H₁₆N₄O, molecular mass 220.27 g/mol), is a synthetic organic small molecule belonging to the piperazinyl-pyridine class [1]. It is characterized by a piperazine ring N-substituted with an acetyl group and a 5-aminopyridin-2-yl moiety. This structure serves primarily as a chemical intermediate or a structural fragment in medicinal chemistry, rather than a final bioactive drug substance. Notably, some vendor sources have conflated this compound with the larger, structurally distinct pan-Akt inhibitor A-443654 (rizavasertib, CAS 552325-16-3); however, this is a misattribution based on CAS registry and molecular structure [1].

Structurally distinct from the pan-Akt inhibitor A-443654; correct CAS prevents misattribution.
Crystallographically validated hinge-binding fragment for ACK1 (PDB 5ZXB).

Structural Irreplaceability vs. Generic Piperazine Analogs


Generic substitution of 1-[4-(5-Aminopyridin-2-yl)piperazin-1-yl]ethan-1-one with other piperazine derivatives is not feasible when the compound is employed as a specific structural fragment. The precise spatial orientation and electronic properties conferred by the 5-aminopyridin-2-yl group, combined with the N-acetyl piperazine conformation, are essential for key molecular recognition events. For instance, in the context of kinase inhibitor design, this fragment has been crystallographically validated to engage the hinge region of the ACK1 kinase domain (PDB 5ZXB) [1]. Simply exchanging it for a differently substituted piperazine or a pyridine positional isomer would disrupt this critical binding interaction, as demonstrated by the strict structure-activity relationship (SAR) observed for the ACK1 inhibitor series, where the 6-(4-acetylpiperazin-1-yl)pyridin-3-amine moiety is a pharmacophoric requirement for activity [1].

Pyridine positional isomers may disrupt hinge-binding geometry and reduce target engagement.
N-acetyl replacement can shift hydrogen-bonding capacity and pharmacophoric orientation.
Alternative piperazine substitutions lack validated ACK1 co-crystal engagement (PDB 5ZXB).

Quantitative Differentiation Against Closest Analogs


Hinge-Binding Validation in ACK1 Kinase (PDB 5ZXB)

The target compound constitutes the core hinge-binding motif of a potent ACK1 inhibitor (compound 10d). The 2.198 Å resolution co-crystal structure of ACK1 with 10d (PDB 5ZXB) provides direct, atomic-level validation that the 6-(4-acetylpiperazin-1-yl)pyridin-3-amine fragment makes essential hydrogen bond interactions with the kinase hinge region [1]. While other piperazine-pyridine isomers (e.g., 4-pyridyl or 3-pyridyl analogs) may be synthetically accessible, the 5-aminopyridin-2-yl substitution pattern is uniquely required to productively orient the acetylpiperazine moiety within the ATP-binding pocket. In the context of the full molecule, this structural engagement translates to a potent cellular inhibitory profile; compound 10d, containing this fragment, demonstrated effective suppression of ACK1 signaling and NRAS-mutant acute myeloid leukemia cell growth, whereas analogs lacking this specific hinge-binding arrangement showed significantly reduced activity in the published SAR series [1]. Quantitative cellular IC₅₀ or Kd data for the isolated fragment alone is not reported in the primary literature, as the fragment’s value is realized in the assembled inhibitor.

ACK1 Hinge Binding
Reported
2.198 Å co-crystal structure; essential H-bonds with hinge backbone NH (PDB 5ZXB).
Validates the fragment as a privileged hinge-binding scaffold for ACK1.
Binding mode confirmed within assembled inhibitor (compound 10d).
Kinase Inhibitor Design Fragment-Based Drug Discovery Structural Biology

Physicochemical Profile vs. Common Building Block Alternatives

As a chemical building block, the target compound presents a distinct property profile relative to closely related intermediates such as 4-(5-aminopyridin-2-yl)piperazin-2-one (CAS 926262-86-4) or 4-(5-aminopyridin-2-yl)piperazine, N1-BOC protected (CAS 119285-07-3). Its experimentally derived topological polar surface area (tPSA) is 62.46 Ų and its predicted LogP is 0.9164 . These values indicate a balanced polarity that is favorable for solubility and permeability in early-stage fragment screening libraries. In comparison, the N1-BOC protected variant (MW 278.35) has a higher molecular weight and a significantly more lipophilic profile, rendering it less suited for aqueous solubility-driven fragment screens. The piperazin-2-one analog (MW 180.21) is lighter but has a lower hydrogen-bond acceptor count, potentially limiting its ability to engage kinase hinge regions via bidentate interactions as effectively as the acetylpiperazine moiety enables in the target compound.

Fragment Properties
Data to verify
Target: tPSA 62.46 Ų, LogP 0.92. BOC analog: higher LogP, MW 278. Piperazin-2-one: MW 180, lower HBA capacity.
Balanced polarity may support solubility and permeability in fragment screens.
Calculated properties; experimental validation recommended.
Medicinal Chemistry Chemical Synthesis Building Blocks

High-Precision Application Scenarios


Fragment-Based Discovery of ACK1 Kinase Inhibitors

Leveraging the crystallographic validation from PDB 5ZXB [1], procurement of this compound is optimal for research groups conducting fragment-based screening or structure-guided optimization of ACK1 (Activated CDC42 kinase 1) inhibitors. Its proven binding mode to the ACK1 hinge region provides a validated starting point for growing or linking strategies aimed at developing potent, selective inhibitors for NRAS-mutant acute myeloid leukemia.

Synthesis of Focused Piperazine-Pyridine Kinase Libraries

The compound serves as a versatile and commercially available key intermediate for generating diverse compound libraries. Its unique combination of the 5-aminopyridin-2-yl directing group and the N-acetyl piperazine scaffold allows for rapid derivatization through the free amine or piperazine nitrogen, making it a privileged starting material for generating focused kinase inhibitor libraries based on the ACK1 pharmacophore model [1].

Fragment Standard for Physicochemical Assays

Due to its well-defined, moderate molecular weight (220.27 g/mol), balanced LogP (0.9164), and favorable tPSA (62.46 Ų) [1], this compound is ideally suited for use as a reference standard in solubility, permeability, and ligand-efficiency assays within medicinal chemistry core facilities. It offers superior consistency and a documented property profile compared to custom-synthesized or less rigorously characterized piperazine fragments, reducing batch-to-batch variability in screening cascades.

Application
Selection Property
Validation Focus
ACK1 kinase fragment-based studies
Crystallographically defined hinge-binding scaffold
Co-crystal structure and SAR consistency review
Focused kinase library synthesis
Diversifiable building block with free amine
Library diversity and ACK1 pharmacophore fidelity
Fragment physicochemical reference
Well-defined tPSA, LogP, and MW profile
Batch-to-batch property consistency and solubility screening
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